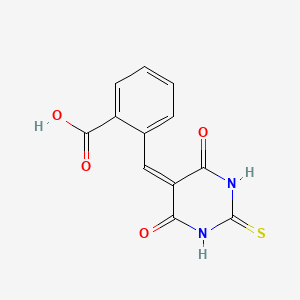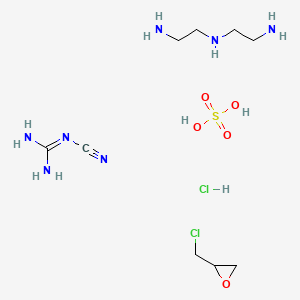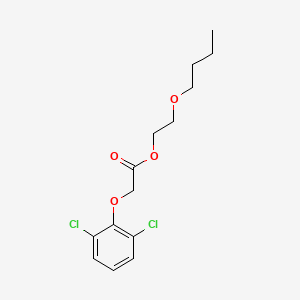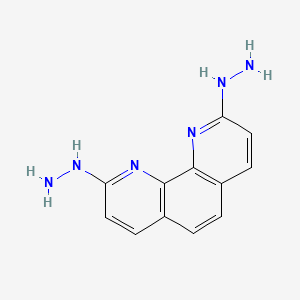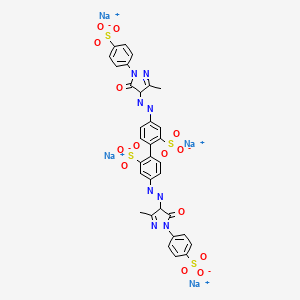
Methyl 2-(diethylamino)-3-ethenylideneheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(diethylamino)-3-ethenylideneheptanoate is an organic compound with a complex structure that includes a diethylamino group, an ethenylidene group, and a heptanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethylamino)-3-ethenylideneheptanoate typically involves the reaction of a heptanoate ester with diethylamine and an appropriate ethenylidene precursor. The reaction conditions often require a solvent such as dichloromethane or toluene, and a catalyst such as triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
Methyl 2-(diethylamino)-3-ethenylideneheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenylidene group.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Methyl 2-(diethylamino)-3-ethenylideneheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(diethylamino)-3-ethenylideneheptanoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The ethenylidene group can participate in conjugation reactions, affecting the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
Methyl 2-(diethylamino)ethyl methacrylate: Similar in structure but with a methacrylate ester instead of a heptanoate ester.
Diethylaminoethyl methacrylate: Contains a diethylamino group and a methacrylate ester, commonly used in polymer synthesis.
Uniqueness
Methyl 2-(diethylamino)-3-ethenylideneheptanoate is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
| 73256-46-9 | |
分子式 |
C14H25NO2 |
分子量 |
239.35 g/mol |
InChI |
InChI=1S/C14H25NO2/c1-6-10-11-12(7-2)13(14(16)17-5)15(8-3)9-4/h13H,2,6,8-11H2,1,3-5H3 |
InChIキー |
VJMHGZHWNPMODG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C=C)C(C(=O)OC)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide](/img/structure/B14452066.png)

